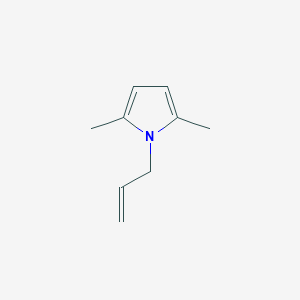

2,5-Dimethyl-1-prop-2-enylpyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1-prop-2-enylpyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-4-7-10-8(2)5-6-9(10)3/h4-6H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPQQVLQEPTZJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Foundational Significance of Pyrrole Heterocycles in Organic Synthesis and Advanced Materials Science

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in chemistry. wikipedia.org Its unique electronic properties, characterized by an electron-rich aromatic system, make it highly reactive and versatile. wikipedia.orgnih.gov This inherent reactivity has been harnessed by chemists for decades, establishing pyrrole as a fundamental building block in the synthesis of a wide array of complex molecules.

In the sphere of natural products, the pyrrole nucleus is a key structural component of vital biomolecules such as heme, chlorophyll, and vitamin B12, underscoring its profound biological importance. wikipedia.orgnih.gov This biological relevance has inspired the development of numerous pharmaceuticals and agrochemicals containing the pyrrole motif. nist.govresearchgate.net

Beyond its role in life sciences, the pyrrole heterocycle is of growing importance in materials science. chemicalbook.com The ability of pyrrole to form conductive polymers, most notably polypyrrole, has been a significant area of research. These materials exhibit intriguing electronic properties, leading to applications in sensors, electrochromic devices, and corrosion protection. researchgate.netnih.gov The functionalization of the pyrrole ring allows for the fine-tuning of these material properties, opening avenues for the creation of advanced materials with tailored characteristics. nih.gov

Overview of Functionalized Pyrrole Derivatives: Structural Diversity and Synthetic Relevance

The true synthetic power of pyrrole (B145914) lies in the ease with which its core structure can be functionalized. The introduction of various substituent groups onto the nitrogen atom or the carbon atoms of the ring leads to a vast library of pyrrole derivatives with diverse properties and applications. This structural diversity is a key driver for their widespread use in drug discovery and materials science. uni.luorganic-chemistry.org

The synthesis of these derivatives is a central theme in heterocyclic chemistry. Numerous methods have been developed to construct and modify the pyrrole ring, with the Paal-Knorr synthesis being one of the most prominent and widely used. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring, a method celebrated for its efficiency and simplicity. rgmcet.edu.in Other significant synthetic routes include the Knorr pyrrole synthesis and the Hantzsch pyrrole synthesis, each offering access to different substitution patterns. organic-chemistry.org

The functional groups appended to the pyrrole core dictate its subsequent chemical behavior and potential applications. For instance, N-substituted pyrroles are common motifs in pharmaceuticals, where the substituent can modulate the molecule's biological activity. researchgate.net The ability to introduce a wide range of functional groups has made pyrrole derivatives attractive scaffolds for combinatorial chemistry and the development of new bioactive compounds. organic-chemistry.org

Specific Contextualization of 2,5 Dimethyl 1 Prop 2 Enylpyrrole Within Contemporary Heterocyclic Chemistry

Classical Pyrrole Synthesis Strategies and Their Adaptation for Substituted Pyrroles

The foundational methods for pyrrole synthesis, established in the late 19th century, remain highly relevant and are continuously adapted for the creation of complex and functionally diverse pyrrole derivatives. nih.gov

Methodological Considerations in Knorr Pyrrole Synthesis Pathways

The Knorr pyrrole synthesis is a cornerstone method for preparing substituted pyrroles. wikipedia.org It classically involves the condensation reaction between an α-amino-ketone and a β-ketoester or another compound with an activated methylene (B1212753) group. wikipedia.orgpharmaguideline.com A significant consideration in this pathway is the inherent instability of α-amino-ketones, which tend to self-condense. wikipedia.org To circumvent this, they are typically prepared in situ. The standard procedure involves the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid. wikipedia.org

The mechanism proceeds through the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org The Knorr synthesis is particularly effective for producing pyrroles with specific substitution patterns, as exemplified by the original synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, famously known as Knorr's Pyrrole. wikipedia.org Modern variations have expanded the scope of this reaction, including catalytic versions that utilize manganese catalysts for the dehydrogenative coupling of amino alcohols with keto esters. organic-chemistry.org

Adaptations of Paal-Knorr Pyrrole Synthesis for Alkenyl-Substituted Derivatives

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for synthesizing substituted pyrroles. wikipedia.orgrgmcet.edu.in The reaction involves the cyclocondensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org This method is exceptionally well-suited for the synthesis of N-substituted pyrroles, including those with alkenyl groups like the prop-2-enyl (allyl) moiety.

To synthesize This compound , the Paal-Knorr approach would involve the condensation of 2,5-hexanedione with prop-2-en-1-amine (allylamine). researchgate.netresearchgate.net The reaction mechanism, as elucidated by V. Amarnath and colleagues, involves the initial formation of a hemiaminal upon the attack of the primary amine on one of the protonated carbonyl groups. organic-chemistry.orguctm.edu This is followed by a rate-determining cyclization step where the nitrogen attacks the second carbonyl group, forming a dihydroxytetrahydropyrrole intermediate, which then readily dehydrates to yield the stable aromatic pyrrole ring. wikipedia.orguctm.edualfa-chemistry.com

Modern adaptations focus on improving reaction efficiency and sustainability by employing various catalysts, such as iron(III) chloride, or using environmentally benign solvents like water. organic-chemistry.orgresearchgate.net The use of microwave assistance has also been shown to accelerate the reaction, allowing for the rapid synthesis of polysubstituted pyrroles. organic-chemistry.org

| Starting Material 1 | Starting Material 2 | Product | Synthesis Method |

| 2,5-Hexanedione | prop-2-en-1-amine | This compound | Paal-Knorr Synthesis |

| 2,5-Hexanedione | Aniline | 2,5-dimethyl-1-phenylpyrrole | Paal-Knorr Synthesis researchgate.net |

Modern Applications of Hantzsch and Barton-Zard Pyrrole Synthesis

Hantzsch Pyrrole Synthesis The Hantzsch synthesis is a versatile three-component reaction that combines an α-haloketone, a β-ketoester, and a primary amine or ammonia to form a substituted pyrrole. pharmaguideline.comwikipedia.org The reaction is valued for its ability to construct highly functionalized pyrroles from simple precursors. thieme-connect.comwikipedia.org Modern applications have expanded beyond traditional solution-phase chemistry to include continuous flow processes, which enable the rapid generation of pyrrole libraries for medicinal chemistry applications. wikipedia.org The Hantzsch method is particularly useful for synthesizing 2,3-dicarbonylated pyrroles, which are valuable intermediates for further chemical transformations. wikipedia.org Recent research has also focused on performing the Hantzsch synthesis under non-conventional, solvent-free conditions, enhancing its environmental credentials. researchgate.net

Barton-Zard Pyrrole Synthesis The Barton-Zard synthesis provides a powerful route to pyrroles through the reaction of a nitroalkene with an α-isocyanide, such as an isocyanoacetate, in the presence of a base. wikipedia.orgsynarchive.com The mechanism involves a sequence of a Michael-type addition, a 5-endo-dig cyclization, and the elimination of the nitro group, followed by tautomerization to the aromatic pyrrole. wikipedia.org This reaction is noted for its versatility and tolerance of a wide range of functional groups. allaboutchemistry.net Modern applications of the Barton-Zard synthesis are extensive, particularly in the fields of materials science and medicinal chemistry. allaboutchemistry.net It is employed to create pyrrole monomers for conducting polymers like polypyrrole and serves as a key step in the total synthesis of complex natural products and pharmaceutical compounds, including porphyrins and dipyrromethene dyes like BODIPY. wikipedia.orgallaboutchemistry.netclockss.org

Van Leusen Pyrrole Synthesis: Scope and Limitations for Prop-2-enyl Substitution

The Van Leusen pyrrole synthesis is a [3+2] cycloaddition reaction between p-toluenesulfonylmethyl isocyanide (TosMIC) and an activated alkene (a Michael acceptor), such as an α,β-unsaturated ketone, ester, or nitrile, under basic conditions. nih.govnih.gov This method is highly effective for preparing pyrroles with substituents at the 3- and 4-positions. mdpi.com

The reaction mechanism starts with the base-mediated deprotonation of TosMIC. The resulting anion then acts as a nucleophile in a Michael addition to the electron-deficient alkene. This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group to form the pyrrole ring. nih.govmdpi.com

A key limitation of the Van Leusen synthesis, in the context of producing N-substituted pyrroles like This compound , is that the reaction typically yields N-unsubstituted pyrroles. mdpi.com The nitrogen atom in the final product originates from the isocyanide group of TosMIC, and the reaction does not involve a primary amine that could introduce an N-substituent directly. Therefore, to achieve N-prop-2-enyl substitution, a subsequent alkylation step would be necessary after the formation of the pyrrole ring. While highly versatile for creating specific substitution patterns on the carbon framework, the Van Leusen method is not a direct route for N-alkenyl pyrroles in a single step.

Multi-Component Reactions (MCRs) for Pyrrole Ring Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements from all starting materials, have become a powerful tool in modern organic synthesis for their efficiency and atom economy. bohrium.comresearchgate.net

Four-Component Reaction Protocols for Pyrrole Derivatives

Four-component reactions offer a highly convergent and efficient strategy for the synthesis of polysubstituted pyrroles. orientjchem.org A notable and widely applied four-component protocol involves the reaction of an aldehyde, a primary amine, a 1,3-dicarbonyl compound, and a nitroalkane. organic-chemistry.orgresearchgate.net

This methodology is praised for being straightforward, utilizing inexpensive starting materials, and often proceeding under environmentally friendly conditions. organic-chemistry.orgorientjchem.org The reaction pathway typically involves a sequence of condensation reactions and Michael additions, culminating in a cyclization and elimination cascade to furnish the highly substituted pyrrole ring. orientjchem.org For instance, an iron(III)-catalyzed four-component coupling of 1,3-dicarbonyl compounds, amines, aromatic aldehydes, and nitroalkanes provides an efficient and green pathway to these heterocyclic structures. organic-chemistry.org Such MCRs represent a significant advancement in synthetic chemistry, allowing for the rapid construction of complex molecular architectures from simple precursors. bohrium.com

An in-depth examination of the synthetic routes toward this compound and functionally related pyrrole structures is crucial for advancing their application in various chemical fields. This article delineates key synthetic methodologies, with a specific focus on modern and efficient approaches to the pyrrole core.

Advanced Methodologies for Characterization and Mechanistic Investigations

Spectroscopic Techniques for Comprehensive Structural Elucidation and Reaction Monitoring

Spectroscopy is fundamental to confirming the identity and purity of 2,5-Dimethyl-1-prop-2-enylpyrrole and for monitoring its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural assignment of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. For the parent compound, 2,5-Dimethyl-1H-pyrrole, the spectrum is relatively simple, showing a signal for the two equivalent methyl groups and a signal for the two equivalent protons on the pyrrole (B145914) ring. chemicalbook.com

For this compound, the spectrum would be more complex. The key distinguishing feature would be the appearance of signals corresponding to the allyl group protons:

A multiplet for the vinyl proton (-CH=CH₂).

Two distinct signals for the terminal vinyl protons (=CH₂), which would appear as multiplets.

A doublet for the methylene (B1212753) protons (-CH₂-) attached to the nitrogen atom.

The symmetry of the 2,5-dimethylpyrrole core would be maintained, resulting in single signals for the two methyl groups and the two pyrrole ring protons, though their chemical shifts would be influenced by the electron-withdrawing nature of the N-allyl group compared to the N-H in the parent compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and electronic environment of carbon atoms. For 2,5-Dimethyl-1H-pyrrole, signals are observed for the methyl carbons and the two sets of carbons in the pyrrole ring. nih.govspectrabase.com

The introduction of the allyl group in this compound would introduce three additional signals in the aliphatic and olefinic regions of the ¹³C NMR spectrum, corresponding to the three distinct carbon atoms of the prop-2-enyl substituent.

2D NMR Methods: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structure.

COSY would show correlations between adjacent protons, for instance, confirming the coupling between the methylene protons and the vinyl proton of the allyl group.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of all ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is a prediction based on known data for analogous structures.

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Description |

|---|---|---|---|

| Pyrrole-CH (C3, C4) | ~5.8 | ~106 | Protons on the pyrrole ring |

| Pyrrole-C (C2, C5) | - | ~128 | Carbons bearing the methyl groups |

| CH₃ | ~2.2 | ~13 | Methyl group protons and carbons |

| N-CH₂ | ~4.4 | ~50 | Allyl methylene group |

| -CH= | ~5.9 | ~134 | Allyl internal vinyl group |

| =CH₂ | ~5.1-5.2 | ~117 | Allyl terminal vinyl group |

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under electron impact (EI). The molecular weight of 2,5-Dimethyl-1H-pyrrole is 95.14 g/mol . sigmaaldrich.comnist.gov For this compound (C₉H₁₃N), the expected exact mass would be approximately 135.10 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 135. A primary fragmentation pathway would likely involve the loss of the allyl group (C₃H₅•, mass = 41), leading to a prominent peak at m/z = 94. This fragment corresponds to the stable 2,5-dimethylpyrrole radical cation. Further fragmentation would resemble that of 2,5-Dimethyl-1H-pyrrole.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 2,5-Dimethyl-1H-pyrrole shows characteristic peaks for N-H stretching, C-H stretching, and C=C and C-N vibrations within the ring. nist.govnist.gov The key difference in the spectrum of this compound would be the absence of the N-H stretching band (typically around 3400 cm⁻¹) and the appearance of new, distinct bands:

C-H stretching for the sp² carbons of the alkene (~3080 cm⁻¹).

C=C stretching of the allyl group (~1645 cm⁻¹).

C-H out-of-plane bending for the vinyl group, which provides strong, characteristic absorptions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C bond of the allyl group is expected to produce a strong signal in the Raman spectrum. Differences in Raman spectra can be observed depending on the excitation wavelength used, which can highlight different features of a molecule. nih.gov Both IR and Raman spectra serve as a unique "vibrational fingerprint" for the compound. nih.gov

UV-Vis spectroscopy probes the electronic transitions within a molecule. Pyrrole and its derivatives exhibit absorption maxima due to π → π* transitions. The parent 2,5-Dimethyl-1H-pyrrole has available UV-Vis spectral data. nist.gov The introduction of the N-allyl group is not expected to significantly shift the main absorption bands, as the allyl group is not in direct conjugation with the pyrrole ring's π-system. However, this technique is highly effective for monitoring reaction kinetics. For instance, in polymerization reactions involving the allyl group, the disappearance of the vinyl chromophore could be tracked over time by observing the change in absorbance at a specific wavelength.

Computational Chemistry and Theoretical Modeling

Theoretical modeling provides deep insights into the molecular properties and reactivity that can be difficult to obtain through experimentation alone.

Computational methods like Ab Initio and Density Functional Theory (DFT) are powerful for predicting molecular geometries, electronic structures, and reaction pathways.

Electronic Structure and Geometry: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be employed to optimize the ground-state geometry of this compound. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed 3D structure. Such studies have been performed on related N-substituted dimethylpyrroles, yielding results that are in excellent agreement with experimental data from X-ray crystallography. sigmaaldrich.comznaturforsch.com

Reaction Energetics and Spectroscopy: Furthermore, computational models can calculate the energetics of various reaction pathways, such as cycloadditions or polymerizations involving the allyl group. They can also be used to predict spectroscopic properties. For example, theoretical calculations of vibrational frequencies are routinely used to aid in the assignment of experimental IR and Raman spectra. nih.gov By modeling the transition states, chemists can understand the mechanisms and activation barriers of reactions involving the title compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For this compound, MD simulations can provide deep insights into its conformational landscape and how it interacts with other molecules.

Conformational analysis through MD simulations involves calculating the potential energy of the molecule as a function of the rotation around its single bonds. libretexts.orglibretexts.org For this compound, the key rotatable bonds are the N-C bond connecting the pyrrole ring to the prop-2-enyl group and the C-C single bond within the prop-2-enyl side chain. By simulating these rotations, a potential energy surface can be generated, identifying the most stable, low-energy conformations (conformers) and the energy barriers between them. maricopa.edu This is crucial as the molecule's conformation can significantly influence its reactivity and biological activity. nih.gov

MD simulations are also instrumental in studying intermolecular interactions. By simulating the compound in the presence of solvent molecules or other reactants, it is possible to analyze the non-covalent forces at play, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (though less significant for this N-substituted pyrrole lacking an N-H bond). znaturforsch.comrsc.org For instance, in a study of related 2,5-dimethylpyrrole derivatives, C–H···π interactions were found to be significant in their molecular packing in the solid state. znaturforsch.com Understanding these interactions is vital for predicting the compound's behavior in different chemical environments and its potential for self-assembly or binding to other molecules.

Table 1: Illustrative Conformational Analysis Data for a Substituted Alkene

This table illustrates the type of data obtained from conformational analysis, in this case for butane, showing the relative energies of different conformers. A similar analysis would be applied to the prop-2-enyl side chain of this compound.

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | 180° | 0 |

| Gauche | 60° | 0.9 |

| Eclipsed (H, CH3) | 120° | 3.4 |

| Totally Eclipsed (CH3, CH3) | 0° | 4.4 - 6.1 |

Data is illustrative and based on general principles of conformational analysis.

Predictive Modeling of Reactivity and Selectivity Profiles

Predictive modeling, often employing quantum mechanical methods like Density Functional Theory (DFT), is a cornerstone of modern chemical research for forecasting the reactivity and selectivity of molecules. nih.govresearchgate.net For this compound, these models can predict where and how the molecule is most likely to react.

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. onlineorganicchemistrytutor.comquora.comslideshare.netlibretexts.org The positions on the pyrrole ring (C2, C3, C4, C5) have different electron densities. The methyl groups at the 2- and 5-positions block these sites, suggesting that electrophilic attack would likely occur at the 3- or 4-positions. However, the N-prop-2-enyl group's electronic influence must also be considered. DFT calculations can determine the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity. researchgate.net For instance, the region of the molecule with the highest HOMO density is often the site of electrophilic attack.

Furthermore, predictive models can calculate the activation energies for different potential reaction pathways. nih.gov For example, in an electrophilic addition to the prop-2-enyl side chain versus an electrophilic substitution on the pyrrole ring, DFT can compute the energy barriers for both routes, thus predicting the likely outcome of a reaction. These computational studies are invaluable for designing new syntheses and understanding reaction mechanisms without the need for extensive empirical experimentation. researchgate.net

Reaction Kinetic Studies and Mechanistic Pathway Elucidation

To experimentally validate and refine the predictions from computational models, reaction kinetic studies are essential. These studies provide quantitative data on reaction rates and offer profound insights into the step-by-step mechanism of a reaction.

Determination of Rate Laws and Activation Parameters for Pyrrole Reactions

The rate law for a reaction is an equation that links the reaction rate to the concentrations of the reactants. photophysics.comlibretexts.orgkhanacademy.org For a reaction involving this compound, say with an electrophile 'E', the rate law would take the general form:

Rate = k [this compound]^m [E]^n

By conducting the reaction at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation. numberanalytics.com The activation energy represents the minimum energy required for the reaction to occur and is a critical parameter for understanding reaction feasibility and mechanism. numberanalytics.com

Table 2: Illustrative Rate Law Data for a Hypothetical Reaction

This table shows how the initial rate of a reaction might change with different initial concentrations of reactants, allowing for the determination of the reaction order.

| Experiment | [Pyrrole Derivative] (M) | [Electrophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻³ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻³ |

Based on this illustrative data, the reaction is first order in the pyrrole derivative and second order in the electrophile.

Identification and Characterization of Reaction Intermediates

Many chemical reactions proceed through one or more transient species known as reaction intermediates. libretexts.org In the case of electrophilic substitution on a pyrrole ring, the key intermediate is a resonance-stabilized carbocation, often called a sigma complex or arenium ion. onlineorganicchemistrytutor.comquora.comstackexchange.com The stability of this intermediate is a major factor in determining the regioselectivity of the reaction. For pyrrole itself, attack at the C2 position leads to a more stable intermediate (with three resonance structures) than attack at the C3 position (with two resonance structures). onlineorganicchemistrytutor.comquora.comstackexchange.com

For this compound, where the 2- and 5-positions are blocked, electrophilic attack at the 3-position would lead to a specific carbocation intermediate. Advanced spectroscopic techniques, such as low-temperature NMR, can sometimes be used to directly observe and characterize these transient species. Alternatively, trapping experiments, where a nucleophile is added to capture the intermediate, can provide indirect evidence for its existence and structure.

Isotopic Labeling Studies for Mechanistic Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for a proposed mechanism. researchgate.netnih.govnih.govyoutube.com In the context of this compound, specific atoms can be replaced with their heavier, stable isotopes. For example, one of the hydrogen atoms on the prop-2-enyl group could be replaced with deuterium (B1214612) (²H).

If a reaction is believed to involve the transfer of this specific hydrogen, its fate can be followed by analyzing the products using techniques like mass spectrometry or NMR spectroscopy. For instance, in a rearrangement reaction, isotopic labeling can distinguish between different possible pathways by showing where the labeled atom ends up in the final product structure. Such studies have been crucial in elucidating complex reaction mechanisms in various areas of organic chemistry, including the formation of calix slideshare.netpyrroles. researchgate.net

Applications of 2,5 Dimethyl 1 Prop 2 Enylpyrrole and Its Derivatives in Non Biological Disciplines

Materials Science Applications

The presence of the polymerizable allyl group and the stable, aromatic pyrrole (B145914) core makes 2,5-Dimethyl-1-prop-2-enylpyrrole an attractive monomer and building block for the development of novel materials with tailored properties.

Utilization in Polymer Synthesis and Advanced Materials Development

While specific research on the incorporation of this compound into polyimide films is not extensively documented, the broader class of N-substituted pyrroles is known for its role in creating specialty polymers. The allyl functionality of this compound allows it to undergo polymerization through various mechanisms, including radical polymerization, to form polymers with unique characteristics. These polymers can potentially be utilized in the development of advanced materials. The pyrrole unit itself can impart desirable thermal stability and electronic properties to the resulting polymer.

N-substituted polypyrroles, in general, are of interest for creating materials like liquid crystalline semiconducting polymers. For instance, the polymerization of N-substituted pyrrole monomers can lead to soluble polymers that exhibit liquid crystal mesophases and can be doped to achieve electrical conductivity.

The synthesis of polymers from monomers containing allyl functionalities is a well-established field. These allyl-terminated polymers are a unique class that allows for the introduction of diverse architectures and functionalities through various chemical reactions. This suggests a strong potential for this compound to be used in creating functional polymers for a range of applications.

Role as Building Blocks in Supramolecular Chemistry and Self-Assembly

Pyrrole derivatives are recognized as valuable "building blocks" for the creation of supramolecular structures due to their ability to participate in non-bonded interactions. researchgate.net The structure of this compound, with its combination of a planar aromatic ring and a flexible allyl group, makes it a candidate for designing molecules that can self-assemble into ordered architectures. These self-assembled structures can have applications in areas such as sensing, catalysis, and molecular recognition. The pyrrole ring can engage in π-π stacking interactions, while the allyl group can be functionalized to introduce other interacting moieties, providing control over the self-assembly process.

Catalysis and Synthetic Organic Chemistry

The electronic and steric properties of this compound and its derivatives make them promising candidates for applications in both metal-catalyzed and organocatalytic transformations, as well as key intermediates in the synthesis of more complex molecules.

Application as Ligands in Metal-Catalyzed Transformations

The pyrrolide anion, formed by the deprotonation of a pyrrole derivative, is isoelectronic with the widely used cyclopentadienyl (B1206354) (Cp) anion, suggesting its potential as a ligand in organometallic chemistry. Research has shown that nickel pyrrolide complexes can serve as precursors for the chemical vapor deposition of metallic thin films. nih.gov

Specifically, heteroleptic pyrrolide analogues of [CpNi(η³-allyl)] have been synthesized. nih.gov These complexes are formed by the deprotonation of a 2,5-disubstituted pyrrole, followed by reaction with an allyl nickel bromide dimer. nih.gov This demonstrates that a pyrrolide ligand derived from a 2,5-dimethylpyrrole can be combined with an allyl group in a metal complex. The allyl group in such complexes can be the η³-allyl ligand itself or a substituted version. This opens the door for the use of this compound as a ligand, where the pyrrole nitrogen would bind to the metal center, and the allyl group could either be a spectator ligand or participate directly in the catalytic cycle. The steric hindrance provided by the two methyl groups on the pyrrole ring can influence the coordination environment of the metal, potentially leading to enhanced selectivity in catalytic reactions.

Transition metal allyl complexes are a significant class of compounds in organometallic chemistry, with applications in various catalytic processes. wikipedia.org The synthesis of such complexes often involves the reaction of an allylic halide with a low-valent metal complex. wikipedia.org

Precursors for Organocatalytic Systems

The field of organocatalysis has seen a surge in the use of small organic molecules to catalyze chemical reactions. While direct application of this compound as an organocatalyst is not yet widely reported, its derivatives hold potential. The pyrrole scaffold is present in various organocatalytic systems. For instance, organocatalytic routes for the synthesis of N-substituted pyrroles have been developed using catalysts like squaric acid. orgsyn.org

The functional groups on this compound can be modified to generate new organocatalysts. The allyl group, for example, can be functionalized to introduce catalytically active moieties. The pyrrole nitrogen can also be part of a larger chiral framework to create enantioselective organocatalysts.

Strategic Intermediates in the Synthesis of Complex Molecules

Pyrrole derivatives are fundamental building blocks in organic synthesis, appearing in a vast array of natural products and pharmaceuticals. The Paal-Knorr synthesis is a classic method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines. researchgate.netresearchgate.net

This compound itself can serve as a versatile intermediate. The allyl group is a particularly useful functional handle, allowing for a variety of subsequent transformations. For example, the double bond of the allyl group can undergo reactions such as oxidation, reduction, and addition, providing pathways to more complex molecular architectures. The pyrrole ring can also be further functionalized through electrophilic substitution reactions, although the presence of the N-substituent directs the position of these substitutions.

The synthesis of complex molecules containing the pyrrole moiety often relies on the strategic introduction of substituents. The 2,5-dimethyl substitution pattern provides a stable and well-defined starting point, while the N-allyl group offers a reactive site for further elaboration, making this compound a valuable intermediate for synthetic chemists.

Process Intensification and Scale Up Methodologies in Pyrrole Chemistry

Continuous Flow Chemistry for Enhanced Synthesis and Reaction Optimization

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing superior control over reaction parameters and enabling safer, more efficient, and scalable chemical production. The synthesis of 2,5-Dimethyl-1-prop-2-enylpyrrole, plausibly achieved through the Paal-Knorr condensation of 2,5-hexanedione (B30556) with allylamine (B125299), is an ideal candidate for optimization using flow techniques. wikipedia.orgrsc.org

Design and Implementation of Microreactors and Photochemical Flow Reactors

The transition from batch to continuous flow for the synthesis of this compound would involve the use of microreactors or other flow devices. A typical setup would consist of syringe pumps to introduce the reactants (2,5-hexanedione and allylamine, likely dissolved in a suitable solvent) into a microfluidic chip or a coiled tube reactor. vapourtec.commdpi.com The reactor itself would be housed in a module that allows for precise temperature control.

Microreactor Design: For the Paal-Knorr synthesis, a heated microreactor would be employed to accelerate the reaction rate. ru.nl The small channel dimensions of microreactors ensure rapid heat transfer, allowing for precise temperature control and minimizing the formation of byproducts that can occur due to temperature gradients in large batch reactors. mdpi.com The internal volume of these reactors can range from microliters to several milliliters, enabling both small-scale optimization and larger-scale production. ru.nlacs.org

Photochemical Flow Reactors: While the direct synthesis of this compound via the Paal-Knorr reaction is thermally driven, photochemical flow reactors could be relevant for subsequent functionalization or isomerization reactions. acs.orgrsc.org These reactors are typically constructed from UV-transparent materials like FEP (fluorinated ethylene (B1197577) propylene) tubing or quartz, which is wrapped around a light source such as a mercury lamp or an LED array. vapourtec.comrsc.org This design ensures that the reaction mixture is efficiently and uniformly irradiated as it flows through the reactor, which can be critical for reactions that are sensitive to light intensity and exposure time. rsc.orgsyrris.com For instance, if a light-mediated cyclization or rearrangement of the prop-2-enyl group were desired, a photochemical flow reactor would be indispensable. acs.org

The table below outlines a hypothetical design for a continuous flow synthesis of this compound.

| Parameter | Value | Rationale |

| Reactants | 2,5-Hexanedione, Allylamine | Common precursors for Paal-Knorr synthesis of N-substituted pyrroles. wikipedia.org |

| Solvent | Methanol or Water | Green and effective solvents for Paal-Knorr reactions. ru.nl |

| Catalyst | Acetic Acid (weak acid) | Accelerates the rate-determining cyclization step in the Paal-Knorr mechanism. organic-chemistry.org |

| Reactor Type | Glass Microstructured Flow Reactor | Provides excellent heat transfer and chemical resistance. acs.org |

| Reactor Volume | 0.1 - 10 mL | Allows for both optimization and multi-gram scale production. ru.nlacs.org |

| Temperature | 60 - 140 °C | Increased temperature accelerates the reaction, with the optimal temperature determined experimentally. ru.nlrsc.org |

| Residence Time | 1 - 10 minutes | Shorter residence times compared to batch reactions, leading to higher throughput. ru.nlacs.org |

| Flow Rate | 0.1 - 1.0 mL/min | Adjusted to control residence time and production rate. acs.org |

Advantages in Reaction Efficiency, Selectivity, and Throughput under Flow Conditions

The adoption of continuous flow processing for the synthesis of this compound offers significant advantages over traditional batch methods.

Enhanced Efficiency and Yield: The superior mixing and heat transfer in microreactors lead to more uniform reaction conditions, which often translates to higher reaction rates and improved yields. ru.nlacs.org For pyrrole (B145914) synthesis, yields approaching 100% have been reported in continuous flow systems. acs.org This is a substantial improvement over many batch processes that may suffer from lower yields due to side reactions or incomplete conversion.

Improved Selectivity: The precise control over temperature and residence time in a flow reactor allows for fine-tuning of the reaction to favor the formation of the desired product over potential byproducts. researchgate.net In the synthesis of this compound, this could minimize the formation of impurities that might arise from the reactive allyl group.

Increased Throughput: Continuous flow reactors can operate for extended periods, enabling the production of large quantities of material from a small reactor footprint. acs.org The throughput is determined by the flow rate and reaction time, and it can be easily scaled by running the system for longer or by numbering-up (using multiple reactors in parallel). ru.nl For example, a flow chemistry method for a pyrrole derivative has been scaled to produce 55.8 grams per hour. acs.org

Enhanced Safety: The small reaction volumes within a flow reactor at any given time significantly reduce the risks associated with highly exothermic reactions or the handling of hazardous materials. syrris.com This is a crucial advantage when considering the industrial-scale production of any chemical compound.

The following table provides a comparative overview of batch versus flow synthesis for a generic N-substituted pyrrole.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours to days | Minutes to hours ru.nlacs.org |

| Yield | Variable, often moderate to good | Good to excellent, often near quantitative acs.org |

| Selectivity | Can be difficult to control | High, due to precise parameter control researchgate.net |

| Scalability | Difficult and requires re-optimization | Straightforward through continuous operation or numbering-up ru.nlacs.org |

| Safety | Higher risk with large volumes | Inherently safer due to small hold-up volume syrris.com |

| Process Control | Limited | Precise control over temperature, pressure, and residence time |

Strategies for Scaling up Pyrrole Production (non-pharmaceutical context)

For non-pharmaceutical applications, such as in the materials industry, cost-effective and efficient scale-up is paramount. Continuous flow chemistry provides a clear pathway for increasing the production of this compound.

The primary strategies for scaling up production in a continuous flow setting are:

Continuous Operation: The most straightforward method is to run the optimized flow process for an extended period. This allows for the production of large quantities of the target compound without changing the reactor setup.

Increasing Flow Rate: Once the reaction conditions are optimized, the flow rate can be increased to enhance throughput. However, this may require adjustments to other parameters, such as temperature, to maintain high conversion rates.

Numbering-Up: This strategy involves using multiple microreactors in parallel. ru.nl It is a highly effective method for increasing production capacity without the need for re-optimizing the reaction conditions for a larger reactor. This approach maintains the advantages of small-scale reactors, such as efficient heat and mass transfer. ru.nl

Scaling-Out: This involves transitioning to a larger flow reactor with a higher internal volume. While this can significantly increase throughput, it may require some process re-optimization to ensure that the excellent mixing and heat transfer characteristics of the smaller reactor are maintained. acs.org

High-Throughput Experimentation (HTE) in Reaction Discovery and Process Optimization

High-Throughput Experimentation (HTE) is a powerful methodology for rapidly screening a large number of reaction conditions to discover new reactions and optimize existing processes. researchgate.netnih.gov For the synthesis of this compound, HTE can be employed to efficiently identify the optimal catalyst, solvent, temperature, and reactant ratios.

HTE is typically performed in well-plates (e.g., 96 or 384 wells), where each well serves as a miniature reactor. researchgate.netchemrxiv.org Robotic liquid handlers are used to dispense precise amounts of reactants and reagents into each well, and the outcomes are analyzed using high-throughput analytical techniques such as mass spectrometry or chromatography. researchgate.netchemrxiv.org

A hypothetical HTE screen for the Paal-Knorr synthesis of this compound could involve varying the following parameters:

Catalyst: A range of Brønsted and Lewis acids could be screened to identify the most effective catalyst for the cyclization. researchgate.net

Solvent: A library of solvents with varying polarities and boiling points could be tested to determine the optimal reaction medium.

Temperature: The reaction plates can be heated to different temperatures to study its effect on reaction rate and yield.

Reactant Ratios: The molar ratio of 2,5-hexanedione to allylamine can be varied to maximize the conversion of the limiting reagent.

The data generated from an HTE screen can be used to build a detailed understanding of the reaction landscape, allowing for the rapid identification of the optimal conditions for the synthesis of this compound. This data-rich approach significantly accelerates the process development timeline compared to traditional one-variable-at-a-time optimization methods. researchgate.netnih.gov

The table below illustrates a potential design for a high-throughput experiment to optimize the synthesis of this compound.

| Variable | Range of Conditions |

| Catalyst | Acetic Acid, p-Toluenesulfonic Acid, Iron(III) Chloride, Sulfamic Acid organic-chemistry.orgresearchgate.net |

| Solvent | Methanol, Ethanol, Water, Toluene, Dioxane |

| Temperature | 25 °C, 50 °C, 80 °C, 100 °C |

| Concentration | 0.1 M, 0.5 M, 1.0 M |

By systematically exploring these parameters, HTE can efficiently map the reaction space and identify the conditions that provide the highest yield and purity of this compound, paving the way for a robust and scalable manufacturing process.

Future Research Directions and Emerging Trends in the Study of 2,5 Dimethyl 1 Prop 2 Enylpyrrole

Development of Novel and Efficient Synthetic Routes for Functionalization

While the Paal-Knorr synthesis remains a fundamental method for creating the pyrrole (B145914) core, future research will likely focus on developing more sophisticated and efficient synthetic strategies for the functionalization of 2,5-Dimethyl-1-prop-2-enylpyrrole. ingentaconnect.com A primary objective is to devise methods that offer high regioselectivity and stereoselectivity, particularly for modifications on the pyrrole ring and the prop-2-enyl side chain. The exploration of transition-metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions could lead to the streamlined synthesis of complex pyrrole derivatives from simple precursors. For instance, methods for the selective introduction of functional groups at the C3 and C4 positions of the pyrrole ring are highly sought after to expand the molecular diversity of this class of compounds.

Exploration of Undiscovered Reactivity Patterns for the Prop-2-enyl Moiety

The prop-2-enyl (allyl) group is a versatile functional handle, yet its full reactive potential in the context of the this compound scaffold remains largely untapped. Future investigations should delve into the unique reactivity patterns of this moiety, moving beyond simple allylic substitutions. Research into pericyclic reactions, such as Diels-Alder and ene reactions, involving the prop-2-enyl group could open pathways to novel fused heterocyclic systems. Moreover, the study of transition-metal-catalyzed isomerizations, hydrofunctionalizations, and cycloadditions of the allyl group will be crucial in accessing a wider array of structurally diverse molecules. Understanding the electronic influence of the dimethylpyrrole ring on the reactivity of the prop-2-enyl group will be a key aspect of these explorations. acs.org

Integration of Advanced Computational Modeling for Predictive Chemical Design

Advanced computational modeling is set to become an indispensable tool in the study of this compound. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. These computational studies can guide the rational design of new synthetic targets with desired properties, such as enhanced biological activity or specific material characteristics. tandfonline.comresearchgate.net For example, modeling can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of selective functionalization reactions. Furthermore, computational simulations can elucidate reaction mechanisms, helping to optimize reaction conditions and improve yields. The synergy between computational prediction and experimental validation will accelerate the discovery of new applications for these pyrrole compounds. researchgate.net

Advancements in Sustainable and Environmentally Benign Pyrrole Chemistry

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. ingentaconnect.com Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methodologies. This includes the use of renewable starting materials, greener solvents (such as water or ionic liquids), and catalyst systems based on earth-abundant and non-toxic metals. acs.orgnih.gov The development of one-pot or tandem reactions that minimize waste and energy consumption will also be a priority. acs.org For example, catalytic routes that proceed under milder conditions and with higher atom economy will be actively pursued. nih.gov The goal is to create synthetic pathways that are not only efficient but also have a minimal environmental footprint. ingentaconnect.com

Synergies with Automated Synthesis Platforms and Artificial Intelligence in Chemical Research

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,5-dimethyl-1-prop-2-enylpyrrole using the Paal-Knorr method?

- Methodological Answer : The Paal-Knorr synthesis is a robust approach for pyrrole derivatives. For this compound, start with 2,5-hexadione and allylamine under acidic catalysis (e.g., acetic acid). Key parameters include:

- Temperature : 80–100°C for 6–12 hours.

- Solvent : Ethanol or toluene for improved yield.

- Catalyst : p-Toluenesulfonic acid (pTSA) enhances cyclization efficiency.

Monitor reaction progress via in-situ FTIR to detect intermediates like enamine or imine species. Kinetic modeling (e.g., pseudo-first-order rate constants) can optimize stepwise additions .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Increases rate |

| Catalyst loading | 5–10 mol% pTSA | Reduces side reactions |

| Reaction time | 6–12 hours | Maximizes conversion |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions (e.g., allyl group at N1, methyl at C2/C5). Coupling constants () distinguish cis/trans configurations in the allyl group.

- X-ray crystallography : Refine crystal structures using SHELXL for small-molecule resolution. Pair with ORTEP-3 for thermal ellipsoid visualization of steric effects .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

Q. How does the allyl substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The allyl group introduces steric hindrance and electronic effects. Stability studies should include:

- Thermogravimetric analysis (TGA) : Assess decomposition above 150°C.

- pH stability : Test in buffered solutions (pH 3–10) with HPLC monitoring. Acidic conditions may protonate the pyrrole nitrogen, while basic conditions could hydrolyze the allyl group. Store in inert atmospheres (argon) at –20°C to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights can DFT calculations provide for allyl-substituted pyrrole reactions?

- Methodological Answer : Density Functional Theory (DFT) models the electronic structure of intermediates. For example:

- Calculate activation energies for allyl group rotation or tautomerization.

- Simulate reaction pathways (e.g., nucleophilic attack on 2,5-hexadione) to identify rate-limiting steps.

Use software like Gaussian 16 with B3LYP/6-31G(d) basis sets. Validate against experimental FTIR data for imine/enamine intermediates .

Q. How can hydrogen-bonding patterns in this compound crystals be analyzed using graph-set notation?

- Methodological Answer : Apply Etter’s graph-set analysis to categorize hydrogen bonds (e.g., ) in crystallographic

- Designators : Use for dimeric rings or for chains.

- Software : Mercury (CCDC) or PLATON for automated pattern recognition.

Example: A study of analogous pyrroles revealed interactions stabilizing layered structures .

Q. What strategies resolve contradictions between computational predictions and experimental data in allyl-pyrrole reactivity?

- Methodological Answer :

- Error analysis : Compare DFT-calculated bond lengths/angles with X-ray data. Adjust basis sets (e.g., 6-311++G(d,p)) for better accuracy.

- Kinetic profiling : Use stopped-flow NMR or time-resolved spectroscopy to detect transient intermediates not modeled computationally.

- Multi-method validation : Cross-check results with ab initio (MP2) or coupled-cluster (CCSD(T)) methods .

Q. How can SHELX and WinGX be integrated to refine crystallographic data for allyl-substituted pyrroles?

- Methodological Answer :

- Data processing : Use SHELXD for phase solution and SHELXL for refinement.

- Validation : Import .cif files into WinGX for symmetry checks and ORTEP diagrams.

- Twinning analysis : For distorted crystals, apply TWIN/BASF commands in SHELXL to model twin domains .

Methodological Tables

Table 1 : Comparison of Crystallographic Software for Pyrrole Derivatives

| Software | Function | Application Example |

|---|---|---|

| SHELXL | Refinement | Thermal parameter adjustment |

| ORTEP-3 | Visualization | Steric hindrance mapping |

| WinGX | Symmetry validation | Space group assignment |

Table 2 : Key Reaction Intermediates Detected via FTIR/DFT

| Intermediate | FTIR Peak (cm⁻¹) | DFT Energy (kcal/mol) |

|---|---|---|

| Enamine | 1640 (C=N stretch) | –245.3 |

| Imine | 1680 (C=O stretch) | –230.7 |

| Cyclized product | 1550 (pyrrole ring) | –310.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.